2-Fluoro-4-(trifluoromethoxy)benzyl bromide
Overview
Description
2-Fluoro-4-(trifluoromethoxy)benzyl bromide is an organic fluorinated building block . It is used as a synthetic intermediate in the preparation of various compounds. For instance, it is used to prepare (nitro)[(trifluoromethoxy)benzyloxy]dihydroimidazo[2,1-b][1,3]oxazines with antitubercular activities. It is also used to synthesize tetrahydronaphthalenols with anti-allergic activities .
Synthesis Analysis
The synthesis of 2-Fluoro-4-(trifluoromethoxy)benzyl bromide involves nucleophilic trifluoromethoxylation of alkyl halides . The trifluoromethoxylation reagent TFBO is easily prepared and thermally stable, and can release CF3O− species in the presence of a base . This method demonstrates broad scope and good functional group compatibility .Molecular Structure Analysis
The molecular formula of 2-Fluoro-4-(trifluoromethoxy)benzyl bromide is C8H5BrF4O . Its molecular weight is 273.02 g/mol . The InChI code is 1S/C8H5BrF4O/c9-4-5-1-2-6(3-7(5)10)14-8(11,12)13/h1-3H,4H2 .Chemical Reactions Analysis
Polymerizations of 2-Fluoro-4-(trifluoromethoxy)benzyl bromide, via Friedel-Crafts polymerization using aluminum chloride as a catalyst, have been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Fluoro-4-(trifluoromethoxy)benzyl bromide include a molecular weight of 273.02 g/mol , a topological polar surface area of 9.2 Ų , and a complexity of 185 . It has a rotatable bond count of 2 and a hydrogen bond acceptor count of 5 .Scientific Research Applications
Organofluorine Synthesis
A key application is in the synthesis of a variety of new organofluorine compounds through consecutive treatments involving sec-butyllithium and electrophilic reagents, demonstrating the compound's role as a versatile intermediate. The ortho-substituted derivatives are produced in excellent yields, showcasing the compound's utility in accessing previously inaccessible chemical spaces (Castagnetti & Schlosser, 2001).
Catalytic Reactions
In catalytic processes, the compound finds application in palladium-catalyzed trifluoroethylation of organoboronic acids and esters. This method offers an alternative approach for introducing (2,2,2-trifluoroethyl)arenes into molecules, a transformation with significant potential in medicinal chemistry and related fields, due to the lipophilic and electron-withdrawing nature of the CF3 group (Zhao & Hu, 2012).
Nucleophilic Fluorination
Another application is demonstrated through its role in nucleophilic fluorination reactions. A study shows how tetrabutylammonium triphenyldifluorosilicate, when reacted with 2,4-dinitro(trifluoromethoxy)benzene under specific conditions, generates a trifluoromethoxide anion capable of substituting activated bromides and alkyl iodides to form aliphatic trifluoromethyl ethers (Marrec et al., 2010).
Fluoride Reagents Development
Further research into the development of fluoride reagents using 1,3-diarylimidazolium-based fluoride demonstrates the compound's contribution to overcoming challenges in the nucleophilic fluorination of various organic substrates. This demonstrates its importance in developing stable, efficient reagents for fluorination processes (Alič et al., 2022).
Pharmaceutical Intermediates Synthesis
Lastly, its role in the synthesis of pharmaceutical intermediates is evident in the preparation of 4-Amino-2-(trifluoromethyl)benzonitrile, an intermediate for bicalutamide, highlighting the compound's utility in developing practical, environmentally friendly methods for synthesizing key pharmaceutical components (Tong-bin, 2012).
Safety And Hazards
properties
IUPAC Name |
1-(bromomethyl)-2-fluoro-4-(trifluoromethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF4O/c9-4-5-1-2-6(3-7(5)10)14-8(11,12)13/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLXMTHLJHXYXJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)F)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-(trifluoromethoxy)benzyl bromide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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